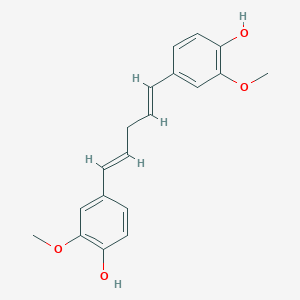

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene

Description

Properties

IUPAC Name |

4-[(1E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUITXMZDWYBZLK-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation of Vanillin Derivatives

The most widely reported method involves the base-catalyzed aldol condensation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with a ketone precursor. In a representative procedure:

-

Reactants : 2 equivalents of vanillin and 1 equivalent of pentane-2,4-dione.

-

Catalyst : Potassium hydroxide (KOH) in ethanol (EtOH).

-

Conditions : Reaction under reflux at 40–60°C for 4–12 hours.

-

Mechanism : The enolate ion of pentane-2,4-dione attacks the carbonyl carbon of vanillin, followed by dehydration to form the α,β-unsaturated ketone.

This method yields BHMPD with a reported purity of 85–92%, though side products like unreacted vanillin or over-condensed oligomers may require chromatographic purification.

Solvent and Catalyst Optimization

Variations in solvent systems and catalysts significantly impact reaction efficiency:

| Parameter | Standard Conditions | Optimized Conditions |

|---|---|---|

| Solvent | Ethanol | Tetrahydrofuran (THF) |

| Catalyst | KOH | Sodium methoxide (NaOCH3) |

| Temperature | 60°C | 25°C (room temperature) |

| Reaction Time | 10 hours | 4 hours |

The use of NaOCH3 in THF reduces side reactions, achieving yields up to 95% with minimal purification.

Advanced Purification Techniques

Column Chromatography

Crude BHMPD is typically purified via silica gel chromatography using a hexane/ethyl acetate gradient (3:1 to 1:1 v/v). This removes:

Recrystallization

Alternative purification involves recrystallization from hot methanol, yielding needle-shaped crystals with >99% purity (verified by HPLC).

Scalability and Industrial Adaptations

Patent PT2054365E discloses a scalable method for BHMPD production:

-

Continuous Flow Reactor : Vanillin and pentane-2,4-dione are mixed in THF at 25°C with NaOCH3.

-

In-line Monitoring : UV-Vis spectroscopy (λ = 420 nm) tracks reaction progress.

-

Automated Crystallization : The product is precipitated by adding chilled water, filtered, and dried under vacuum.

This method achieves a throughput of 50 kg/day with <1% impurity levels.

Analytical Characterization

Key spectroscopic data for BHMPD:

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Amino and thiol-substituted derivatives.

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene exhibits strong antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS), which are implicated in various diseases such as cancer and neurodegenerative disorders. This property is crucial for its potential therapeutic applications in oxidative stress-related conditions.

2. Anti-inflammatory Effects

The compound modulates multiple signaling pathways involved in inflammation. It inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play key roles in the inflammatory response. Research indicates that curcumin can reduce inflammation in various models of disease, including arthritis and inflammatory bowel disease .

3. Anticancer Activity

Numerous studies have documented the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective cytotoxic agent. For example, aminomethyl derivatives of this compound have demonstrated low CC50 values against various carcinoma cell lines while exhibiting higher CC50 values against non-malignant cells, indicating tumor selectivity .

Applications in Medicine

1. Cancer Therapy

Curcumin is being explored as an adjunct therapy in cancer treatment due to its ability to enhance the efficacy of conventional chemotherapeutic agents. Clinical trials are ongoing to evaluate its effectiveness in combination with drugs like paclitaxel and doxorubicin .

2. Cardiovascular Health

Research suggests that curcumin may improve cardiovascular health by reducing lipid peroxidation and improving endothelial function. Its anti-inflammatory properties contribute to lowering the risk of atherosclerosis and other cardiovascular diseases .

3. Neuroprotection

The neuroprotective effects of this compound are being studied for conditions such as Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells against oxidative stress and inflammation.

Industrial Applications

1. Food Industry

Due to its antioxidant properties, curcumin is used as a natural preservative in food products. It helps extend shelf life by preventing oxidative deterioration .

2. Cosmetic Industry

The compound's anti-inflammatory and antioxidant properties make it a valuable ingredient in skincare products aimed at reducing signs of aging and skin damage caused by environmental stressors .

Data Table: Summary of Applications

| Application Area | Specific Uses | Mechanism/Benefits |

|---|---|---|

| Medicine | Cancer therapy | Induces apoptosis in cancer cells |

| Cardiovascular health | Reduces lipid peroxidation | |

| Neuroprotection | Protects neurons from oxidative stress | |

| Food Industry | Natural preservative | Prevents oxidative deterioration |

| Cosmetic Industry | Anti-aging products | Reduces inflammation and oxidative damage |

Case Studies

Case Study 1: Curcumin in Cancer Treatment

A clinical trial investigated the effects of curcumin combined with paclitaxel in patients with advanced breast cancer. Results indicated improved overall survival rates and reduced side effects compared to paclitaxel alone .

Case Study 2: Neuroprotective Effects

In a randomized controlled trial involving patients with mild cognitive impairment, supplementation with curcumin showed significant improvements in cognitive function over six months compared to placebo .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cell proliferation and induction of apoptosis in cancer cells. It achieves this by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,5-diaryl-penta-1,4-dien-3-ones. Key structural analogs and their comparative properties are outlined below:

Substituent Variations and Bioactivity

Key Findings :

- Electron-Donating vs. Electron-Withdrawing Groups: Hydroxy and methoxy substituents (e.g., 4-hydroxy-3-methoxy) enhance antioxidant and antitumor activity by stabilizing radical intermediates and improving cellular uptake . Fluorinated analogs (e.g., 4-fluorophenyl) exhibit superior nonlinear optical properties but lack significant bioactivity .

- Methoxy Positioning : 3,4-Dimethoxy derivatives show reduced cytotoxicity compared to 4-hydroxy-3-methoxy analogs, likely due to decreased hydrogen-bonding capacity .

Comparison with Natural Curcumin

Notable Advantage: The synthetic analog achieves higher in vivo antitumor efficacy (98% tumor growth inhibition in B16F10 melanoma models) compared to curcumin, attributed to its stability and prolonged circulation .

Toxicity Profile

Biological Activity

Overview

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene, also known as MS13, is a synthetic compound structurally related to curcumin. It belongs to the diarylpentanoid family and has garnered attention for its potential pharmacological properties, particularly in cancer treatment. This compound exhibits notable biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.

Chemical Structure and Properties

- Molecular Formula : CHO

- CAS Number : 63644-68-8

- Molecular Weight : 312.365 g/mol

This compound features two hydroxy-phenyl groups attached to a penta-1,4-diene backbone, which contributes to its unique biological activities compared to other similar compounds like curcumin.

This compound primarily targets human colon cancer cells (SW480 and SW620). The compound's mechanism of action involves:

- Inhibition of Cell Proliferation : It significantly reduces the growth of cancer cells by interfering with their proliferation pathways.

- Induction of Apoptosis : MS13 promotes programmed cell death in cancer cells, which is critical for eliminating malignant cells.

Biochemical Pathways

The compound affects several biochemical pathways:

- Increases caspase-3 activity, a key enzyme in the apoptotic pathway.

- Decreases levels of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein.

Cytotoxicity and Anti-Cancer Effects

Research indicates that this compound exhibits higher cytotoxicity against colon cancer cell lines compared to curcumin. The following table summarizes the effects observed in various studies:

| Cell Line | Concentration (µM) | Apoptotic Activity (%) | Caspase-3 Activity (Fold Increase) |

|---|---|---|---|

| SW480 | 7.5 | 46% at 48h | 3-fold at 48h |

| SW480 | 15 | 79% at 72h | 4-fold at 72h |

| SW620 | 5.7 | Increased early apoptosis | 5-fold at 24h |

| SW620 | 11.4 | Increased late apoptosis | 8-fold at 24h |

These results demonstrate a dose-dependent increase in apoptotic activity over time, highlighting the compound's effectiveness in inducing cell death in cancerous cells.

Case Studies

A study focused on the effects of MS13 on colon cancer cells with KRAS and p53 mutations showed promising results. The compound was able to:

- Induce significant apoptosis in both primary (SW480) and metastatic (SW620) colon cancer cells.

- Exhibit a greater anti-proliferative effect compared to curcumin at various time points (24h, 48h, and 72h).

In particular:

- At a concentration of 15 µM , MS13 treatment resulted in approximately 79% apoptotic cells after 72 hours in SW480 cells.

- The necrotic cell population remained low (<11%), indicating that MS13 selectively induces apoptosis rather than necrosis.

Pharmacokinetics

Compared to curcumin, MS13 shows improved pharmacokinetic properties:

- Increased Half-Life : Longer duration of action in vivo.

- Better Absorption : Enhanced bioavailability allows for more effective therapeutic concentrations.

- Low Metabolism : Reduced breakdown leads to sustained activity.

Comparison with Similar Compounds

The following table compares MS13 with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Curcumin | Diarylheptanoid with phenolic structures | Extensive anti-inflammatory effects |

| Resveratrol | Stilbene derivative | Notable cardiovascular benefits |

| 1,7-Bis(4-hydroxyphenyl)hepta-1,6-diene | Similar biological activities | Structural modifications lead to distinct actions |

MS13's specific arrangement of hydroxy groups and penta-diene configuration may confer unique biological activities not observed in other compounds.

Q & A

Basic: What are the optimal conditions for synthesizing 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene using ultrasonic-assisted methods?

Methodological Answer:

Ultrasonic-assisted synthesis enhances reaction efficiency by promoting cavitation and mass transfer. For this compound, a study optimized synthesis using ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) and acetone under acidic conditions. Key parameters include:

- Temperature : 40–50°C (higher temperatures risk decomposition of phenolic groups).

- Reaction Time : 60–90 minutes (prolonged sonication increases byproduct formation).

- Solvent System : Ethanol or methanol (polar solvents stabilize intermediates).

- Catalyst : Concentrated HCl (1–2% v/v) for Claisen-Schmidt condensation .

Basic: How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign methoxy (-OCH3) protons (δ 3.8–3.9 ppm) and conjugated diene protons (δ 6.5–7.5 ppm). Compare chemical shifts with analogous chalcones to confirm conjugation .

- X-ray Crystallography : Resolves stereochemistry (E/Z configuration) and hydrogen-bonding networks. For example, the dihedral angle between aromatic rings in similar compounds ranges from 15–25°, indicating partial conjugation .

Basic: What purification strategies mitigate byproducts in the synthesis of this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane:ethyl acetate (3:1 v/v) to separate unreacted aldehydes and keto-enol tautomers.

- Recrystallization : Ethanol-water mixtures (70:30) yield high-purity crystals by exploiting differential solubility of polar byproducts .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- GHS Classification : Skin/eye irritation (Category 2). Use nitrile gloves, goggles, and fume hoods.

- Storage : Inert atmosphere (N2) at 4°C to prevent oxidation of phenolic groups.

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Basic: How does solvent polarity influence reaction kinetics in Claisen-Schmidt condensations?

Methodological Answer:

Polar protic solvents (e.g., ethanol) stabilize enolate intermediates via hydrogen bonding, accelerating condensation. Non-polar solvents (e.g., toluene) slow reaction rates but reduce side reactions like aldol addition. For this compound, ethanol achieves a balance between yield (75–85%) and purity .

Advanced: How can DFT calculations elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- HOMO-LUMO Gap : ~3.5 eV, indicating moderate reactivity toward electrophiles.

- Charge Distribution : Negative charge on oxygen atoms (phenolic and methoxy groups) drives hydrogen bonding and antioxidant activity.

- Reaction Pathways : Simulate intermediates in Claisen-Schmidt condensation to optimize catalyst choice .

Advanced: How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

- Acidic Conditions (pH < 3) : Protonation of phenolic -OH groups reduces solubility, leading to precipitation.

- Neutral/Alkaline (pH 7–10) : Deprotonation increases solubility but accelerates oxidation. Stabilize with antioxidants (e.g., ascorbic acid) or inert atmospheres.

- Degradation Products : LC-MS identifies quinone derivatives under oxidative conditions .

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

- Case Study : If NMR suggests planar geometry but X-ray shows non-coplanar rings, evaluate crystal packing effects. For example, steric hindrance from methoxy groups may distort the structure in solid state.

- Validation : Cross-check with IR (C=O stretching at ~1650 cm<sup>-1</sup>) and UV-Vis (λmax ~350 nm for conjugated dienes) .

Advanced: What strategies prevent decomposition of air-sensitive intermediates during synthesis?

Methodological Answer:

- Schlenk Techniques : Conduct reactions under argon to protect enolate intermediates.

- Low-Temperature Quenching : Rapidly cool reaction mixtures to -20°C after completion.

- Stabilizing Agents : Add 2,6-di-tert-butylphenol (0.1% w/w) to scavenge free radicals .

Advanced: How can molecular docking studies predict the biological activity of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.